(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium
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Overview
Description
Preparation Methods
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium can be synthesized through the reaction of triphenylphosphine with ethyl bromoacetate . The reaction is typically carried out in an organic solvent such as ethyl acetate, and the mixture is stirred at room temperature for 24 hours . The product is then filtered and washed with ethyl acetate to obtain the final compound .
Chemical Reactions Analysis
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium undergoes various chemical reactions, including:
Wittig Olefination: It reacts with aldehydes or ketones to form alkenes.
Bergman Cyclization: It is used in the synthesis of precursors for Bergman cyclization.
Michael Addition: It acts as a Michael acceptor in reactions with nucleophiles.
Common reagents used in these reactions include aldehydes, ketones, and nucleophiles such as amines and thiols . The major products formed from these reactions are alkenes, cyclized compounds, and Michael adducts .
Scientific Research Applications
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium involves its role as a reactant in various chemical reactions. It acts as a Michael acceptor, participating in nucleophilic addition reactions . The molecular targets and pathways involved include the formation of carbon-carbon bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium can be compared with similar compounds such as:
Carboxymethyl-triphenyl-phosphonium bromide: Similar in structure but lacks the ethyl ester group.
Ethyltriphenylphosphonium: Similar in structure but with different functional groups.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its applications in various fields .
Properties
Molecular Formula |
C22H22O2P+ |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium |
InChI |
InChI=1S/C22H22O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3/q+1 |
InChI Key |
BDBCCQWLFKVQRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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